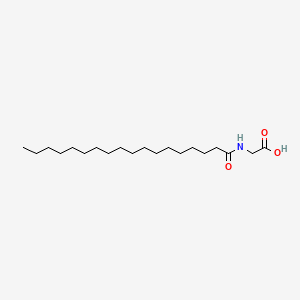

N-Stearoylglycine

Description

N-Stearoylglycine has been reported in Bos taurus with data available.

Properties

IUPAC Name |

2-(octadecanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h2-18H2,1H3,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYROBDNFIWNST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10935894 | |

| Record name | N-(1-Hydroxyoctadecylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Stearoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6333-54-6, 158305-64-7 | |

| Record name | Stearoylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6333-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine stearamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006333546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Stearoylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158305647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC15863 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-Hydroxyoctadecylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Stearoylglycine: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

N-Stearoylglycine is a fascinating endogenous lipid molecule that belongs to the class of N-acyl amino acids. It is formed through the formal condensation of the carboxyl group of stearic acid with the amino group of glycine (B1666218).[1][2] As a member of the broader family of bioactive N-acyl amides, this compound and its counterparts are gaining increasing attention for their roles in cellular signaling and their potential as therapeutic targets.[3][4] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, presents relevant experimental methodologies, and visualizes its biosynthetic pathway.

Core Physicochemical Properties

The physicochemical properties of this compound are fundamental to understanding its biological function, behavior in various matrices, and for the development of analytical methods. While experimental data for some properties are limited, a combination of experimental and computed values provides a comprehensive profile.

| Property | Value | Source Type |

| Molecular Weight | 341.53 g/mol | Experimental |

| 341.5 g/mol | Computed | |

| Molecular Formula | C₂₀H₃₉NO₃ | - |

| Physical Description | Solid, White to off-white powder | Experimental |

| Melting Point | Not explicitly available | - |

| Water Solubility | 0.00027 g/L | Predicted |

| Solubility in Organic Solvents | Soluble in Dimethyl sulfoxide (B87167) (DMSO) with sonication | Experimental |

| pKa (Strongest Acidic) | 4.05 | Predicted |

| logP (Octanol-Water Partition Coefficient) | 7.1, 6.04 | Predicted |

| CAS Number | 6333-54-6 | - |

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of dry this compound powder is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Measurement of Solubility

Aqueous Solubility: Due to its very low predicted water solubility, a shake-flask method followed by a sensitive analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS) would be suitable.

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water (e.g., at a specific pH and temperature).

-

Equilibration: The suspension is agitated in a shaker bath at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a low-binding membrane filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid.

-

Quantification: The concentration of this compound in the clear aqueous phase is determined using a validated LC-MS method, with quantification based on a standard curve.

Organic Solvent Solubility: For solvents like DMSO, a serial dilution approach can be used to determine the saturation solubility.

-

Stock Solution Preparation: A known amount of this compound is dissolved in the solvent, potentially with the aid of sonication or gentle warming, to create a concentrated stock solution.

-

Observation: The solution is visually inspected for any undissolved particles. If the initial amount dissolves completely, more solute is added incrementally until saturation is reached.

-

Quantification: The concentration of the final saturated solution represents the solubility in that solvent at the given temperature.

Determination of pKa

The pKa of the carboxylic acid group in this compound can be determined by potentiometric titration, though its low water solubility presents a challenge. A co-solvent system or a titration in a biphasic system may be necessary. A general approach is outlined below.[5]

-

Sample Preparation: this compound is dissolved in a suitable solvent mixture (e.g., water-alcohol) or a high pH aqueous solution where it is more soluble in its ionized form.[5]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point, where half of the this compound is in its ionized form.

Biosynthesis of N-Acyl Glycines

While specific signaling pathways directly activated by this compound are still under active investigation, the general biosynthetic pathway for long-chain N-acyl glycines has been proposed. This pathway is crucial for understanding the endogenous production and regulation of these lipid mediators.[6][7][8]

There are two primary proposed pathways for the biosynthesis of N-acyl glycines. The major pathway involves the activation of a fatty acid to its acyl-CoA derivative, followed by conjugation with glycine.[6][7]

Caption: Proposed enzymatic pathway for the biosynthesis of this compound.

This technical guide provides a foundational understanding of the physicochemical properties of this compound. Further experimental validation of the predicted properties and elucidation of its specific biological targets and signaling pathways will be critical for fully realizing its potential in drug development and biomedical research.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Stearoyl glycine | C20H39NO3 | CID 95070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of degree, type, and position of unsaturation on the pKa of long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digitalcommons.usf.edu [digitalcommons.usf.edu]

An In-depth Technical Guide on the Putative Mechanism of Action of N-Stearoylglycine in Mammalian Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Stearoylglycine is an endogenous N-acyl amide lipid molecule that likely plays a significant role in cellular signaling, particularly in neuronal and immune contexts. Based on the activities of structurally similar N-acyl glycines, the primary mechanism of action of this compound is hypothesized to involve the modulation of intracellular calcium levels and the regulation of inflammatory pathways. This guide synthesizes the current understanding of the molecular mechanisms of related compounds to propose a putative mechanism for this compound, providing a framework for future research and drug development.

Introduction

N-acyl amides are a class of bioactive lipids involved in diverse physiological processes, including pain, inflammation, and neurotransmission. This compound, a member of this family, is formed by the conjugation of stearic acid and glycine (B1666218). While direct research on this compound is limited, studies on homologous molecules such as N-palmitoyl glycine (PalGly) and N-arachidonoyl glycine (NAGly) provide a strong foundation for understanding its potential cellular functions. This document outlines the proposed mechanisms of action, supported by data from these related compounds, and provides detailed experimental protocols to facilitate further investigation.

Proposed Mechanism of Action of this compound

The mechanism of action of this compound is likely multifaceted, primarily involving:

-

Modulation of Intracellular Calcium Concentration: Evidence suggests that this compound can induce a significant influx of calcium in sensory neurons. This effect is likely mediated by the activation of a G-protein coupled receptor (GPCR) and subsequent opening of calcium channels.

-

Anti-Inflammatory Signaling: Based on the activity of related lipids, this compound may possess anti-inflammatory properties through the activation of nuclear receptors like PPARγ and the inhibition of pro-inflammatory signaling pathways such as NF-κB.

Modulation of Calcium Signaling

Studies on N-palmitoyl glycine (PalGly), a closely related saturated N-acyl glycine, have demonstrated its ability to induce a transient influx of calcium in dorsal root ganglion (DRG) neurons[1]. This effect is sensitive to pertussis toxin, indicating the involvement of a Gi/o-coupled GPCR[1]. The calcium influx is blocked by non-selective calcium channel blockers, suggesting the downstream involvement of ion channels[1]. It is highly probable that this compound acts through a similar pathway.

Another potential mechanism for calcium modulation is the inhibition of store-operated calcium entry (SOCE). N-arachidonoyl glycine (NAGly) has been shown to inhibit SOCE by preventing the interaction between the stromal interaction molecule 1 (STIM1) and the Orai1 calcium channel[2].

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Putative GPCR-mediated calcium influx pathway for this compound.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} Proposed inhibition of Store-Operated Calcium Entry (SOCE) by this compound.

Anti-Inflammatory Signaling Pathways

N-stearoylethanolamine, a structurally similar lipid, has been shown to exert anti-inflammatory effects by activating the nuclear receptor PPARγ and subsequently inhibiting the translocation of the NF-κB p65 subunit to the nucleus[3]. This prevents the transcription of pro-inflammatory genes. It is plausible that this compound shares this anti-inflammatory mechanism.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Proposed anti-inflammatory mechanism of this compound via PPARγ and NF-κB.

Quantitative Data (Based on Homologous Compounds)

Direct quantitative data for this compound is not currently available in the public domain. The following table summarizes the quantitative data for related N-acyl amides to provide a reference for potential efficacy.

| Compound | Target/Assay | EC50/IC50 | Cell Type | Reference |

| N-arachidonoyl glycine (NAGly) | Inhibition of T-type Ca²⁺ channels (Ca_v_3.2) | ~200 nM (IC50) | HEK293 cells | [4] |

| N-arachidonoyl glycine (NAGly) | Inhibition of forskolin-induced cAMP production (via GPR18) | 20 nM (IC50) | CHO cells | [5] |

| N-stearoylethanolamine | Inhibition of NF-κB translocation | Not specified | Rat peritoneal macrophages | [3] |

Detailed Experimental Protocols

The following protocols are adapted from studies on related N-acyl amides and can be used as a starting point to investigate the mechanism of action of this compound.

Measurement of Intracellular Calcium Influx in Sensory Neurons

This protocol describes how to measure changes in intracellular calcium concentration in cultured dorsal root ganglion (DRG) neurons using a fluorescent calcium indicator.

Materials:

-

Primary DRG neuron culture

-

This compound

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

HEPES-buffered saline

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

-

Cell Culture: Culture primary DRG neurons on poly-D-lysine coated plates.

-

Dye Loading:

-

Prepare a loading solution containing Fura-2 AM and Pluronic F-127 in HEPES-buffered saline.

-

Incubate the cultured DRG neurons with the loading solution at 37°C for 30-60 minutes.

-

Wash the cells with HEPES-buffered saline to remove excess dye.

-

-

Calcium Imaging:

-

Acquire baseline fluorescence readings by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Apply this compound at various concentrations to the cells.

-

Continuously record the fluorescence ratio (F340/F380) to monitor changes in intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (340/380 nm).

-

Normalize the data to the baseline fluorescence to determine the fold change in intracellular calcium.

-

Generate dose-response curves and calculate the EC50 value.

-

dot graph [rankdir=TB] { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Workflow for measuring intracellular calcium influx.

NF-κB Translocation Assay

This immunofluorescence-based assay is used to determine if this compound can inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to an inflammatory stimulus.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

This compound

-

Lipopolysaccharide (LPS) as an inflammatory stimulus

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Culture macrophages on coverslips.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes.

-

-

Immunofluorescence Staining:

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding.

-

Incubate with the primary antibody against NF-κB p65.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 signal.

-

Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of translocation.

-

Compare the translocation in this compound-treated cells to control cells.

-

dot graph [rankdir=TB] { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Workflow for NF-κB translocation assay.

Conclusion and Future Directions

While direct evidence is still emerging, the available data on related N-acyl amides strongly suggest that this compound is a bioactive lipid that modulates cellular signaling through calcium- and inflammation-related pathways. The proposed mechanisms and experimental protocols provided in this guide offer a solid foundation for future research to elucidate the precise molecular targets and therapeutic potential of this compound. Key future directions should include:

-

Identification of the specific GPCR(s) and ion channels that mediate this compound-induced calcium influx.

-

Quantitative characterization of the binding affinity of this compound to its molecular targets.

-

In-depth investigation of the anti-inflammatory effects of this compound and its role in inflammatory disease models.

-

Elucidation of the enzymatic pathways responsible for the biosynthesis and degradation of this compound in mammalian tissues.

By addressing these questions, the scientific community can fully unravel the physiological significance of this compound and explore its potential as a novel therapeutic agent.

References

- 1. N-palmitoyl glycine, a novel endogenous lipid that acts as a modulator of calcium influx and nitric oxide production in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. T-type calcium channel inhibition underlies the analgesic effects of the endogenous lipoamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GPR18 undergoes a high degree of constitutive trafficking but is unresponsive to N-Arachidonoyl Glycine - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of N-Stearoylglycine: A Technical Guide for Researchers

Introduction

N-Stearoylglycine is an N-acyl amino acid, a class of lipid signaling molecules that are increasingly recognized for their diverse physiological roles. Structurally, it consists of the saturated fatty acid, stearic acid, linked to the amino acid glycine (B1666218) via an amide bond. Accurate structural characterization is paramount for understanding its biological function and for the development of potential therapeutics. This technical guide provides an in-depth overview of the analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), used for the comprehensive structural characterization of this compound. This document is intended for researchers, scientists, and drug development professionals.

Quantitative Data Presentation

The structural confirmation of this compound relies on the precise interpretation of spectroscopic data. The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and ESI-MS/MS analyses.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Number | Proton Description | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| 1 | CH₃ (Stearoyl Chain) | ~0.88 | t | 3H |

| 2-15 | (CH₂)₁₄ (Stearoyl Chain) | ~1.25 | m | 28H |

| 16 | α-CH₂ (to C=O) | ~1.63 | m | 2H |

| 17 | β-CH₂ (to C=O) | ~2.20 | t | 2H |

| 1' | α-CH₂ (Glycine) | ~3.95 | d | 2H |

| NH | Amide Proton | ~6.20 | t | 1H |

| OH | Carboxylic Acid Proton | ~11.5 | br s | 1H |

Note: Predicted chemical shifts are based on typical values for similar long-chain fatty acid amides and glycine derivatives. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Number | Carbon Description | Predicted Chemical Shift (δ) ppm |

| 1 | CH₃ (Stearoyl Chain) | ~14.1 |

| 2-15 | (CH₂)₁₄ (Stearoyl Chain) | ~22.7 - 31.9 |

| 16 | α-CH₂ (to C=O) | ~25.6 |

| 17 | β-CH₂ (to C=O) | ~36.5 |

| 18 | C=O (Amide) | ~173.5 |

| 1' | α-CH₂ (Glycine) | ~41.5 |

| 2' | C=O (Carboxylic Acid) | ~171.0 |

Note: Predicted chemical shifts are based on typical values for similar long-chain fatty acid amides and glycine derivatives. Actual values may vary depending on the solvent and experimental conditions.

Table 3: Expected ESI-MS and MS/MS Fragmentation Data for this compound

| Ion Type | Predicted m/z | Fragment Ion (MS/MS) | Predicted m/z of Fragment |

| [M+H]⁺ | 342.30 | [M+H - H₂O]⁺ | 324.29 |

| [Stearoyl Cation]⁺ | 267.27 | ||

| [Glycine Immonium Ion]⁺ | 30.03 | ||

| [M-H]⁻ | 340.28 | [M-H - H₂O]⁻ | 322.27 |

| [Stearate Anion]⁻ | 283.26 | ||

| [Glycine Anion - H]⁻ | 74.02 |

Note: The fragmentation pattern is based on the analysis of structurally similar N-acyl glycines. The exact m/z values may vary slightly based on instrumentation and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate structural characterization of this compound.

2.1. NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: 16 ppm

-

Acquisition Time: 4 seconds

-

Relaxation Delay: 5 seconds

-

Number of Scans: 16-64 (depending on sample concentration)

-

-

Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: 220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

Processing: Fourier transform with exponential multiplication, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak.

2.2. Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent system for infusion, typically containing a small percentage of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to promote ionization.

ESI-MS and MS/MS Analysis:

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization source.

-

Ionization Mode: Both positive and negative ion modes should be used for comprehensive analysis.

-

Infusion: The sample is introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

MS Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).

-

MS/MS Scan: Select the precursor ions corresponding to [M+H]⁺ and [M-H]⁻ for collision-induced dissociation (CID). The collision energy should be optimized to produce a rich fragmentation spectrum.

Mandatory Visualizations

3.1. Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for the structural characterization of this compound.

3.2. Biosynthesis and Degradation Pathway

N-acyl amino acids are synthesized and degraded through specific enzymatic pathways. The following diagram provides a generalized overview of these processes.

In vivo functions and physiological concentrations of N-Stearoylglycine

An In-Depth Technical Guide to N-Stearoylglycine: Functions, Concentrations, and Analysis

Introduction

This compound (NSG) is an endogenous N-acyl-alpha amino acid, a class of lipid signaling molecules.[1] It is formed from the conjugation of stearic acid, a common saturated fatty acid, and the amino acid glycine (B1666218).[2] N-acyl amides are recognized for their diverse biological activities, including roles in pain and inflammation.[3][4] As a member of this family, this compound is a subject of growing interest for its potential physiological functions and as a target for therapeutic development. This guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its in vivo roles, physiological concentrations, and the methodologies used for its study.

Physicochemical Properties

This compound is characterized as a lipid with a small, ionizable polar headgroup.[5] Its chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C20H39NO3 | [2] |

| Molecular Weight | 341.5 g/mol | [2] |

| IUPAC Name | 2-(octadecanoylamino)acetic acid | [2] |

| Synonyms | Stearoylglycine, N-Octadecanoylglycine | [2] |

| Chemical Class | Fatty Amide, N-acyl-alpha amino acid | [1][2] |

In Vivo Functions and Biological Roles

The precise in vivo functions of this compound are still under investigation, but research into related N-acyl amides provides significant insights into its likely biological roles.

-

Nervous System Signaling: N-acyl amides are a novel family of endogenous signaling lipids with multiple effects on pain and inflammation.[3] For instance, the related compound N-arachidonoyl glycine (NAGly) is known to activate the orphan G protein-coupled receptor GPR18 and modulate synaptic transmission in the spinal cord.[3] While less potent than its unsaturated or shorter-chain counterparts, this compound has been observed to induce calcium influx in sensory neurons, suggesting a role in neuronal signaling.[3]

-

Skin Barrier Function: The skin's outermost layer, the stratum corneum, relies on a complex lipid matrix composed of ceramides, cholesterol, and free fatty acids to maintain its barrier function.[6][7] While direct evidence for this compound's role is limited, the high concentration of the related N-palmitoyl glycine in the skin suggests that saturated N-acyl glycines may contribute to the physical and chemical properties of this protective barrier.[3][8]

-

Metabolic Regulation: GPR92 (also known as LPA5), a receptor for some N-acyl glycines, is expressed in islet macrophages and is modulated by diet in metabolic tissues.[9][10][11][12] Activation of GPR92 can influence islet inflammation and β cell function, indicating a potential role for its ligands in glucose homeostasis and the progression of diabetes.[12]

Physiological Concentrations

Quantitative data on the physiological concentrations of this compound in various tissues are not extensively documented in the available literature. However, studies on the closely related N-palmitoyl glycine (PalGly) provide a valuable reference for the expected distribution and concentration range of saturated N-acyl glycines in mammalian tissues. The table below summarizes the levels of PalGly found in various tissues of Sprague-Dawley rats.

| Tissue | Concentration of N-Palmitoylglycine (pmol/g) |

| Skin | ~1600 |

| Spinal Cord | ~300 |

| Lung | ~250 |

| Spleen | ~175 |

| Liver | ~150 |

| Kidney | ~125 |

| Intestine | ~125 |

| Heart | ~100 |

| Muscle | ~75 |

| Brain | ~50 |

| Adipose | ~50 |

| Plasma | Not Reported |

| Data derived from studies on Sprague-Dawley rats and quantified by HPLC/MS/MS.[3] |

Biosynthesis and Degradation

The metabolic pathways for N-fatty acylglycines involve both synthesis and degradation enzymes that regulate their cellular concentrations.

Biosynthesis: The primary proposed route for this compound synthesis is the glycine-dependent pathway.[13] This process involves two main steps:

-

Acyl-CoA Formation: Stearic acid is converted to its activated form, Stearoyl-CoA, by an acyl-CoA synthetase in an ATP-dependent reaction.

-

Glycine Conjugation: The enzyme glycine N-acyltransferase (GLYAT) catalyzes the conjugation of Stearoyl-CoA with glycine to form this compound.[13]

Degradation: The primary route of degradation for N-fatty acylglycines is hydrolysis.[13]

-

Hydrolysis: The enzyme Fatty Acid Amide Hydrolase (FAAH) catalyzes the cleavage of the amide bond in this compound, releasing stearic acid and glycine.[13]

Signaling Pathways

While this compound itself has not been extensively characterized as a ligand for a specific receptor, related N-acyl amides like N-arachidonylglycine (NAGly) and lysophosphatidic acid (LPA) are known to activate GPR92 (LPA5).[9][10] Activation of GPR92 can initiate downstream signaling through multiple G-protein subtypes, primarily Gq/11 and Gs.

-

Gq/11 Pathway: Activation of the Gq/11 pathway by GPR92 leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[9]

-

Gs Pathway: GPR92 activation can also couple to the Gs pathway, stimulating Adenylyl Cyclase (AC). This leads to an increase in cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).[9][10]

These pathways suggest that N-acyl glycines can modulate a wide range of cellular processes, including neuronal excitability, inflammation, and metabolic function.[9][11]

Experimental Protocols

The quantification of this compound and other N-acyl amides from biological matrices requires sensitive and specific analytical methods, typically involving liquid chromatography-mass spectrometry (LC-MS).[14][15][16] The following protocol is a generalized workflow based on methodologies developed for related compounds like N-palmitoyl glycine.[3]

Tissue Extraction

-

Objective: To extract total lipids, including this compound, from biological tissue.

-

Procedure:

-

Weigh frozen tissue sample and homogenize in a 2:1 chloroform (B151607)/methanol solution (20 volumes to tissue weight).

-

Centrifuge the homogenate at high speed (e.g., 31,000 x g) for 15 minutes at 24°C.

-

Collect the supernatant. Add chloroform (0.2 volumes) and a 0.73% NaCl solution (0.2 volumes) to the supernatant to induce phase separation.

-

Centrifuge at a lower speed (e.g., 1,000 x g) for 15 minutes.

-

Carefully collect the lower organic phase, which contains the lipid extract. The upper aqueous phase is discarded.

-

Partial Purification by Solid-Phase Extraction (SPE)

-

Objective: To enrich the sample for N-acyl amides and remove interfering substances.

-

Procedure:

-

Apply the lipid extract from the previous step to a diethylaminopropyl (DEAP) silica-based SPE column.

-

Wash the column with a non-polar solvent (e.g., chloroform) to elute neutral lipids.

-

Elute the desired N-acyl glycine fraction using a more polar solvent mixture, such as 2:1:0.02 chloroform/methanol/acetic acid.

-

Evaporate the solvent from the collected fraction under a stream of nitrogen gas.

-

Quantification by HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

-

Objective: To separate and quantify this compound with high specificity and sensitivity.

-

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an HPLC system.

-

Procedure:

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol).

-

Inject the sample into the HPLC system. A C18 reversed-phase column is typically used for separation.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. For this compound, this involves monitoring the transition from the precursor ion (parent ion) to a specific product ion (fragment ion).

-

Precursor Ion (Negative Mode): [M-H]⁻, m/z 340.3

-

Product Ion: The characteristic glycine fragment, m/z 74.2

-

-

Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard (e.g., [¹³C₂, ¹⁵N]this compound) to correct for matrix effects and procedural losses.[17]

-

Conclusion and Future Directions

This compound is an endogenous lipid with potential roles in neuronal signaling, skin barrier integrity, and metabolic control. While its specific functions and physiological concentrations are not yet fully elucidated, research on related N-acyl amides provides a strong framework for future investigation. Advances in lipidomics and mass spectrometry will be crucial for accurately mapping the distribution of this compound in various tissues and understanding how its levels change in health and disease. Further research is needed to identify and confirm its specific molecular targets, such as G protein-coupled receptors, and to fully understand its contribution to complex physiological processes. This knowledge will be vital for exploring the therapeutic potential of modulating this compound pathways for conditions ranging from chronic pain to metabolic disorders.

References

- 1. Bovine Metabolome Database: Showing metabocard for Stearoylglycine (BMDB0096067) [bovinedb.ca]

- 2. N-Stearoyl glycine | C20H39NO3 | CID 95070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The role of lipids in the barrier function of the skin - Leiden University [universiteitleiden.nl]

- 7. Lipids and skin barrier function--a clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Skin Barrier Function: The Interplay of Physical, Chemical, and Immunologic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of farnesyl pyrophosphate and N-arachidonylglycine as endogenous ligands for GPR92 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GPR92 as a new G12/13- and Gq-coupled lysophosphatidic acid receptor that increases cAMP, LPA5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GPR92 activation in islet macrophages controls β cell function in a diet-induced obesity model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GPR92 activation in islet macrophages controls β cell function in a diet-induced obesity model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Stable isotope dilution analysis of n-hexanoylglycine, 3-phenylpropionylglycine and suberylglycine in human urine using chemical ionization gas chromatography/mass spectrometry selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N-Stearoylglycine in Skin Barrier Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the role and mechanisms of N-Stearoylglycine in skin barrier function is limited. This guide synthesizes available information on related N-acyl amino acids and relevant skin biology to provide a comprehensive technical overview of its putative role and mechanisms of action. The experimental protocols and quantitative data presented are based on methodologies commonly used to evaluate the efficacy of skin barrier-enhancing compounds and should be adapted for specific investigations into this compound.

Introduction to this compound and Skin Barrier Function

The skin barrier, primarily localized in the stratum corneum, is essential for protecting the body from external aggressors and preventing excessive water loss. This barrier is often analogized to a "brick and mortar" structure, where corneocytes (bricks) are embedded in a lipid-rich extracellular matrix (mortar). The integrity of this structure is paramount for healthy skin function.

This compound is an N-acyl amino acid, a class of molecules that are increasingly utilized in dermatological and cosmetic formulations for their skin-compatible properties. It consists of stearic acid, a long-chain saturated fatty acid, linked to the amino acid glycine. This amphiphilic structure, with a lipophilic tail and a hydrophilic headgroup, suggests its potential to integrate into and modulate the properties of the skin's lipid barrier. While direct evidence is scarce, the known functions of similar N-acyl amino acids and the fundamental principles of skin barrier biology allow for the formulation of a strong hypothesis regarding the role of this compound.

Putative Mechanisms of Action

Based on the properties of related N-acyl amino acids and the known requirements for a healthy skin barrier, this compound is hypothesized to contribute to skin barrier function through several mechanisms:

-

Integration into the Lipid Lamellae: The stearic acid component of this compound can intercalate into the intercellular lipid lamellae of the stratum corneum. This may enhance the structural order and integrity of the lipid matrix, thereby reducing transepidermal water loss (TEWL) and improving skin hydration.

-

Modulation of Ceramide Synthesis and Organization: N-acyl amino acids may influence the synthesis and organization of ceramides, which are critical components of the skin barrier. By providing a fatty acid backbone or influencing the enzymatic pathways of ceramide metabolism, this compound could potentially increase the ceramide content or promote a more organized lamellar structure.

-

Support of Keratinocyte Differentiation: The terminal differentiation of keratinocytes is a crucial process for the formation of a competent skin barrier, involving the production of key structural proteins like filaggrin and loricrin. N-acyl amino acids may influence signaling pathways that regulate this process.

-

Activation of Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids and their derivatives are known to be ligands for PPARs, a group of nuclear receptors that play a significant role in epidermal homeostasis, including lipid metabolism and keratinocyte differentiation. Activation of PPARs, particularly PPARα, has been shown to enhance skin barrier function.

Potential Impact on Key Barrier Components

Intercellular Lipids and Lamellar Structure

The intercellular lipid matrix of the stratum corneum is primarily composed of ceramides, cholesterol, and free fatty acids. These lipids are organized into highly ordered lamellar structures, which are crucial for the barrier's impermeability to water.

Hypothesized Effect of this compound: this compound, with its long stearoyl chain, could integrate into these lamellar structures, potentially increasing their stability and order. This is supported by studies on other N-acyl amino acids, such as N-acetyl-L-hydroxyproline, which has been shown to maintain the lamellar structure of intercellular lipids[1].

Table 1: Putative Quantitative Effects of this compound on Skin Barrier Lipids (Hypothetical Data)

| Parameter | Control (Untreated) | This compound (0.5% Formulation) | Expected Outcome |

| Total Ceramide Content (µg/mg protein) | X | > X | Increase |

| Cholesterol Content (µg/mg protein) | Y | ≈ Y | No significant change |

| Free Fatty Acid Content (µg/mg protein) | Z | > Z | Increase |

| Lamellar Body Secretion | Normal | Enhanced | Increased lipid delivery |

Keratinocyte Differentiation and Barrier Proteins

The process of keratinocyte terminal differentiation leads to the formation of the cornified envelope, a tough protein structure on the inner surface of the corneocyte membrane. Key proteins involved in this process include filaggrin (which is later broken down into Natural Moisturizing Factors, NMFs) and loricrin.

Hypothesized Effect of this compound: By potentially modulating signaling pathways such as the PPAR pathway, this compound may upregulate the expression of genes encoding for filaggrin, loricrin, and other proteins essential for cornified envelope formation and skin hydration.

Table 2: Putative Quantitative Effects of this compound on Barrier Protein Expression (Hypothetical Data)

| Protein Marker | Control (Untreated) | This compound (0.5% Formulation) | Expected Outcome |

| Filaggrin mRNA Expression (fold change) | 1.0 | > 1.0 | Upregulation |

| Loricrin mRNA Expression (fold change) | 1.0 | > 1.0 | Upregulation |

| Involucrin mRNA Expression (fold change) | 1.0 | > 1.0 | Upregulation |

| Transglutaminase-1 Activity | Normal | Increased | Enhanced cross-linking |

Signaling Pathways Potentially Modulated by this compound

While specific signaling pathways activated by this compound have not been elucidated, based on its structure and the known effects of fatty acids on keratinocytes, several pathways are likely to be involved.

PPARα Signaling Pathway

Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a key regulator of epidermal lipid metabolism and differentiation. Its activation by fatty acids leads to the upregulation of genes involved in fatty acid transport and oxidation, as well as those encoding for barrier-related proteins.

Caption: Putative activation of the PPARα signaling pathway by this compound.

Ceramide Synthesis Pathway

Ceramides are synthesized in the endoplasmic reticulum through a series of enzymatic reactions. Fatty acids are crucial substrates in this process.

Caption: Potential contribution of this compound to the de novo ceramide synthesis pathway.

Experimental Protocols for Evaluation

To validate the hypothesized effects of this compound, a series of in vitro and ex vivo experiments are recommended.

In Vitro Keratinocyte Culture Model

Objective: To assess the effect of this compound on keratinocyte differentiation and the expression of barrier-related genes and proteins.

Methodology:

-

Cell Culture: Normal Human Epidermal Keratinocytes (NHEK) are cultured in a low-calcium medium to maintain a proliferative state.

-

Differentiation Induction: Differentiation is induced by switching to a high-calcium medium (e.g., 1.2 mM CaCl₂).

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 1-50 µM) dissolved in a suitable vehicle (e.g., DMSO). A vehicle-only control is included.

-

Gene Expression Analysis (qRT-PCR): After 24-72 hours of treatment, total RNA is extracted. qRT-PCR is performed to quantify the mRNA levels of key differentiation markers such as KRT1, KRT10, FLG, LOR, and IVL.

-

Protein Expression Analysis (Western Blot/Immunofluorescence): After 48-96 hours, cell lysates are prepared for Western blot analysis to detect the protein levels of Filaggrin, Loricrin, and Involucrin. Immunofluorescence staining can be used to visualize the localization and expression of these proteins within the cell layers.

References

Biosynthesis of N-acylglycines by Glycine N-acyltransferase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylglycines (NAGlys) are a class of endogenous lipid signaling molecules involved in a variety of physiological processes, including pain perception, inflammation, and cellular proliferation.[1][2] These molecules consist of a fatty acid linked to a glycine (B1666218) molecule via an amide bond. The biosynthesis of NAGlys is a critical area of study, as understanding this process can unveil novel therapeutic targets for a range of diseases. A key enzyme family in this process is Glycine N-acyltransferase (GLYAT), which catalyzes the conjugation of an acyl-CoA with glycine to form an N-acylglycine.[3][4]

This technical guide provides a comprehensive overview of the biosynthesis of N-acylglycines, with a focus on the enzymatic activity of Glycine N-acyltransferase and its variants. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge, quantitative data, and detailed experimental protocols necessary to investigate this important class of biomolecules.

Biosynthesis of N-acylglycines

The formation of N-acylglycines in mammals is primarily accomplished through the enzymatic activity of Glycine N-acyltransferase (GLYAT) and its related isoenzymes, such as Glycine N-acyltransferase-like 2 (GLYATL2) and Glycine N-acyltransferase-like 3 (GLYATL3).[5][6] These enzymes facilitate the conjugation of a fatty acyl-Coenzyme A (acyl-CoA) molecule with glycine, resulting in the formation of an N-acylglycine and the release of Coenzyme A.[4]

The substrate specificity of these enzymes plays a crucial role in the diversity of N-acylglycines produced. GLYAT, located in the mitochondria of liver and kidney cells, predominantly conjugates short- to medium-chain acyl-CoAs (C2-C10).[5][7] In contrast, GLYATL2 and GLYATL3 are responsible for the synthesis of long-chain N-acylglycines.[5][6] For instance, GLYATL3 has been identified as the key enzyme for the production of long-chain N-acylglycines in neuroblastoma cells.[5]

Two primary pathways for the biosynthesis of N-acylglycines have been proposed[5][8]:

-

Direct conjugation of a fatty acyl-CoA with glycine: This is the canonical pathway catalyzed by GLYAT and its related enzymes. A fatty acid is first activated to its corresponding acyl-CoA, which then serves as a substrate for the N-acyltransferase.

-

Oxidation of N-acylethanolamines: In this alternative pathway, an N-acylethanolamine (such as anandamide) undergoes sequential oxidation by alcohol dehydrogenase and aldehyde dehydrogenase to yield the corresponding N-acylglycine.[5]

This guide will primarily focus on the direct conjugation pathway mediated by Glycine N-acyltransferase.

Quantitative Data: Enzyme Kinetics

The catalytic efficiency of Glycine N-acyltransferase is dependent on the specific acyl-CoA substrate. The following table summarizes the kinetic parameters for mouse and human GLYAT with various substrates.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Mouse GLYAT | Benzoyl-CoA | 9.4 ± 0.9 | 4.2 ± 0.1 | (4.5 ± 0.27) x 105 | [7] |

| Acetyl-CoA | 1300 ± 190 | 2.0 ± 0.1 | 1500 ± 240 | [7] | |

| Butyryl-CoA | 140 ± 20 | 3.3 ± 0.1 | 24000 ± 3600 | [7] | |

| Hexanoyl-CoA | 59 ± 10 | 2.5 ± 0.1 | 42000 ± 7500 | [7] | |

| Human GLYAT (156Asn > Ser variant) | Benzoyl-CoA | 96.6 ± 7.9 | 2.8 ± 0.1 | - | [9] |

| Human GLYAT (17Ser > Thr, 156Asn > Ser variant) | Benzoyl-CoA | 118 ± 12 | 2.0 ± 0.1 | - | [9] |

| Human GLYAT (156Asn > Ser, 199Arg > Cys variant) | Benzoyl-CoA | 61.2 ± 8.1 | 0.27 ± 0.01 | - | [9] |

| Human GLYATL2 | Oleoyl-CoA | 4.4 | 933 nmol/min/mg | - |

Experimental Protocols

Recombinant GLYAT Expression and Purification

This protocol describes the expression and purification of recombinant mouse GLYAT (mGLYAT) in Escherichia coli.[7]

4.1.1 Materials

-

pET-21a(+) vector containing the mGLYAT gene

-

E. coli BL21 (DE3) cells

-

Luria-Bertani (LB) broth and agar (B569324)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (20 mM Tris, 500 mM NaCl, 5 mM imidazole, pH 7.9)

-

Ni-NTA His-Bind® resin

-

Wash buffer (20 mM Tris, 500 mM NaCl, 20 mM imidazole, pH 7.9)

-

Elution buffer (20 mM Tris, 500 mM NaCl, 250 mM imidazole, pH 7.9)

-

Sonicator

-

Centrifuge

4.1.2 Protocol

-

Transformation: Transform the mGLYAT pET-21a(+) vector into competent E. coli BL21 (DE3) cells and plate on LB agar containing 100 µg/mL ampicillin. Incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 50 mL of LB broth with 100 µg/mL ampicillin and grow overnight at 37°C with shaking.

-

Large-Scale Culture and Induction: Inoculate 1 L of LB broth containing 100 µg/mL ampicillin with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6. Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to incubate for 4 hours at 37°C.

-

Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in lysis buffer. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA His-Bind® resin column.

-

Washing: Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged mGLYAT protein with elution buffer.

-

Protein Quantification: Determine the protein concentration of the eluted fractions using a Bradford assay or by measuring absorbance at 280 nm.

-

Purity Assessment: Analyze the purity of the recombinant protein by SDS-PAGE.

Glycine N-acyltransferase Activity Assay (DTNB-based)

This colorimetric assay measures the activity of GLYAT by quantifying the release of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), that absorbs at 412 nm.[7][9]

4.2.1 Materials

-

Purified recombinant GLYAT

-

Assay buffer (25 mM Tris-acetate, pH 8.0)

-

DTNB stock solution (10 mM in assay buffer)

-

Glycine stock solution (1 M in assay buffer)

-

Acyl-CoA substrate stock solution (e.g., 10 mM Benzoyl-CoA in water)

-

96-well microplate

-

Microplate reader

4.2.2 Protocol

-

Prepare Reaction Mixture: In a 96-well microplate, prepare the reaction mixture (final volume of 200 µL) containing:

-

25 mM Tris-acetate, pH 8.0

-

100 µM DTNB

-

Desired concentration of glycine (e.g., 1-200 mM)

-

Desired concentration of acyl-CoA substrate (e.g., 20-200 µM benzoyl-CoA)

-

2 µg of purified recombinant GLYAT

-

-

Initiate Reaction: Start the reaction by adding the acyl-CoA substrate to the wells containing the other components.

-

Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C).

-

Measure Absorbance: Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader. Take readings every 30-60 seconds for 5-10 minutes.

-

Calculate Enzyme Activity: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The concentration of CoA-SH produced can be calculated using the Beer-Lambert law (ε412 for TNB = 13,600 M-1cm-1).[7]

Radiochemical Assay for Glycine N-acyltransferase Activity (Alternative Method)

A more sensitive, though more complex, method for measuring GLYAT activity is the radiochemical assay. This assay directly measures the formation of the radiolabeled N-acylglycine product.[3]

4.3.1 Principle

The assay typically uses a radiolabeled glycine substrate (e.g., [14C]glycine) and an acyl-CoA donor. The reaction is incubated, and then the radiolabeled N-acylglycine product is separated from the unreacted radiolabeled glycine. The amount of product formed is then quantified by liquid scintillation counting.

4.3.2 General Procedure Outline

-

Reaction Setup: A reaction mixture is prepared containing buffer, the acyl-CoA substrate, radiolabeled glycine, and the enzyme source (e.g., purified GLYAT or mitochondrial fractions).

-

Incubation: The reaction is incubated for a specific time at an optimal temperature.

-

Reaction Termination: The reaction is stopped, typically by the addition of acid.

-

Product Extraction: The radiolabeled N-acylglycine product is extracted from the aqueous reaction mixture into an organic solvent (e.g., ethyl acetate). This step is crucial for separating the product from the unreacted, more polar radiolabeled glycine.

-

Quantification: An aliquot of the organic phase is mixed with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter. The amount of product formed is calculated based on the specific activity of the radiolabeled glycine.

For a detailed protocol, researchers are encouraged to consult the original literature describing this method.[3]

Visualizations: Pathways and Workflows

Biosynthesis of N-acylglycines Pathway

References

- 1. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Oleoyl glycine, a lipoamino acid, stimulates adipogenesis associated with activation of CB1 receptor and Akt signaling pathway in 3T3-L1 adipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Some Prospective Alternatives for Treating Pain: The Endocannabinoid System and Its Putative Receptors GPR18 and GPR55 [frontiersin.org]

- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 5. Protective Effect of N-Arachidonoyl Glycine-GPR18 Signaling after Excitotoxical Lesion in Murine Organotypic Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Arachidonoyl glycine, another endogenous agonist of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-arachidonylglycine is a caloric state-dependent circulating metabolite which regulates human CD4+T cell responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

N-Stearoylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Key Human Metabolite and its Physiological Significance

N-Stearoylglycine is an endogenous N-acyl amino acid, a class of lipid molecules that are gaining increasing attention for their roles in cellular signaling and metabolic regulation. Formed through the conjugation of stearic acid, a saturated fatty acid, and the amino acid glycine (B1666218), this compound is emerging as a significant human metabolite with potential implications in various physiological and pathological processes. This technical guide provides a detailed overview of the core knowledge surrounding this compound, including its biosynthesis, potential signaling pathways, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

Biosynthesis and Metabolism of this compound

The formation of this compound is a part of the broader N-acyl amino acid metabolic network. The primary route of biosynthesis involves the enzymatic conjugation of stearoyl-CoA and glycine.

Two principal pathways are proposed for the biosynthesis of N-acylglycines, including this compound:

-

Acyl-CoA Dependent Pathway: This is considered the major pathway for the synthesis of most N-acylglycines. It involves a two-step process:

-

Activation of Stearic Acid: Stearic acid is first activated to its coenzyme A (CoA) thioester, stearoyl-CoA, by an acyl-CoA synthetase.

-

Conjugation with Glycine: Stearoyl-CoA then serves as a substrate for Glycine N-acyltransferase (GLYAT), which catalyzes the transfer of the stearoyl group to the amino group of glycine, forming this compound and releasing CoA. While GLYAT traditionally shows a preference for short- to medium-chain acyl-CoAs, the existence of isozymes with specificity for long-chain acyl-CoAs, such as the proposed Glycine N-acyltransferase-like 3 (GLYATL3), is likely responsible for the synthesis of this compound.[1]

-

-

Oxidative Pathway from N-Acylethanolamines: An alternative pathway involves the oxidation of N-stearoylethanolamine. This process is thought to occur via a two-step enzymatic reaction, though it is considered a minor contributor to the overall pool of this compound.

The degradation of this compound is primarily mediated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes the amide bond to release stearic acid and glycine.[2][3] This enzymatic degradation is a key mechanism for regulating the cellular levels and signaling activity of this compound.

Figure 1: Biosynthesis and degradation pathway of this compound.

Quantitative Data on N-Acylglycine Distribution

While specific quantitative data for this compound in human tissues is not extensively documented in publicly available literature, studies on the closely related N-palmitoylglycine in rats provide valuable insights into the likely distribution of long-chain N-acylglycines. The highest concentrations are found in the skin, suggesting a significant role in cutaneous biology.

| Tissue | Concentration of N-Palmitoylglycine (pmol/g) in Rat |

| Skin | ~1600 |

| Spinal Cord | High (exact value not specified) |

| Brain | ~50 |

Data extrapolated from studies on N-palmitoylglycine in rats and may not be directly representative of this compound levels in humans.[4]

Experimental Protocols for Quantification

The accurate quantification of this compound in biological matrices is crucial for understanding its physiological roles. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice for this purpose, offering high sensitivity and specificity.

Sample Preparation from Biological Matrices

A general protocol for the extraction of N-acylglycines from plasma, serum, or tissue homogenates is as follows:

-

Internal Standard Spiking: To an aliquot of the biological sample (e.g., 100 µL of plasma or a known weight of homogenized tissue), add an appropriate deuterated internal standard (e.g., N-stearoyl-d35-glycine) to correct for extraction losses and matrix effects.

-

Protein Precipitation and Liquid-Liquid Extraction:

-

Add a 2:1 (v/v) mixture of chloroform:methanol (B129727) to the sample.

-

Vortex vigorously to ensure thorough mixing and protein precipitation.

-

Add a saline solution to induce phase separation.

-

Centrifuge to pellet the precipitated proteins and separate the aqueous and organic layers.

-

-

Extraction of the Lipid Phase: Carefully collect the lower organic phase containing the lipids, including this compound.

-

Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B), is employed to achieve optimal separation.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode can be used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard.

-

Example Transition for this compound (Positive Mode): m/z 342.3 → m/z 76.1 (corresponding to the glycine fragment).

-

-

Figure 2: Experimental workflow for the quantification of this compound.

Signaling Pathways and Physiological Significance

While the specific signaling pathways of this compound are still under active investigation, research on other long-chain N-acyl amino acids provides strong indications of its potential biological roles.

Potential Molecular Targets

-

G-Protein Coupled Receptors (GPCRs): Several N-acyl amino acids have been shown to interact with GPCRs. For instance, N-arachidonoylglycine is a ligand for GPR18.[5] It is plausible that this compound may also act as a signaling molecule through one or more orphan GPCRs.

-

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play crucial roles in lipid metabolism and inflammation. Other lipid molecules, including some N-acylethanolamides, are known to activate PPARs. Given its structure, this compound could potentially modulate the activity of PPAR isoforms (α, δ/β, γ), thereby influencing gene expression related to fatty acid oxidation and storage.

Potential Physiological Roles

-

Skin Barrier Function: The high concentration of related N-acylglycines in the skin suggests a role in maintaining the integrity of the epidermal barrier.[6][7] this compound, with its long saturated acyl chain, could contribute to the hydrophobic nature of the stratum corneum, preventing water loss and protecting against external insults. Dysregulation of its metabolism could be implicated in skin disorders characterized by a compromised barrier, such as ichthyosis and psoriasis.[8][9]

-

Neuromodulation: Several N-acyl amino acids have been identified as neuromodulatory lipids in the central nervous system. They can influence neuronal excitability and synaptic transmission. While direct evidence for this compound is limited, the presence of the machinery for its synthesis and degradation in the brain suggests a potential role in neurological function. Alterations in its levels could be relevant in the context of neurodegenerative diseases.[2][10][11]

Figure 3: Putative signaling pathways and physiological roles of this compound.

Significance for Drug Development

The involvement of this compound and other N-acyl amino acids in fundamental biological processes makes them and their metabolic pathways attractive targets for therapeutic intervention.

-

Dermatology: Modulating the levels of this compound in the skin could offer novel therapeutic strategies for conditions associated with a defective skin barrier. This could involve the development of topical formulations containing this compound or inhibitors of its degrading enzyme, FAAH.

-

Neurological Disorders: A better understanding of the role of this compound in the central nervous system may open up new avenues for the treatment of neurodegenerative and neuropsychiatric disorders. Targeting the enzymes involved in its synthesis or degradation could provide a means to modulate its neuroactive properties.

-

Metabolic Diseases: Given the link to PPARs and fatty acid metabolism, the this compound pathway could be a target for drugs aimed at treating metabolic disorders such as obesity and type 2 diabetes.

Conclusion

This compound is a fascinating human metabolite that sits (B43327) at the crossroads of lipid metabolism and cellular signaling. While much remains to be elucidated about its specific functions, the available evidence strongly suggests its importance in maintaining skin health and potentially in regulating neurological and metabolic processes. For researchers and drug development professionals, the study of this compound and its associated pathways offers a promising frontier for the discovery of novel biomarkers and therapeutic targets. The analytical methods outlined in this guide provide a solid foundation for further exploration of this intriguing molecule and its role in human health and disease.

References

- 1. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-acetylcysteine and neurodegenerative diseases: basic and clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. GPR91: expanding the frontiers of Krebs cycle intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Skin Lipid Barrier: Structure, Function and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipids and barrier function of the skin | Acta Dermato-Venereologica [medicaljournalssweden.se]

- 8. Lamellar ichthyosis and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dermatology Part 2: Ichthyoses and Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. O-GlcNAcylation and Its Roles in Neurodegenerative Diseases [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Enzymatic Degradation of N-Stearoylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Stearoylglycine, a lipoamino acid, is a member of the N-acyl amino acid family, which is gaining increasing attention for its potential roles in cellular signaling and metabolic regulation. Understanding the enzymatic pathways that govern its synthesis and degradation is crucial for elucidating its biological functions and for the development of therapeutics that may target these pathways. This technical guide provides a comprehensive overview of the enzymatic degradation of this compound, detailing the enzymes involved, the kinetics of the reaction, and potential downstream signaling effects. Detailed experimental protocols for studying this process are also provided, along with visual representations of the key pathways and workflows.

Introduction to this compound and its Biological Significance

This compound is an endogenous metabolite formed by the conjugation of stearic acid, a saturated fatty acid, and glycine (B1666218), an amino acid. N-acyl amino acids, as a class, are recognized as signaling molecules with diverse physiological roles, including involvement in pain perception, inflammation, and energy homeostasis. While much of the research has focused on N-acyl amides of ethanolamine (B43304) (like anandamide), N-acylglycines are emerging as an important and distinct class of lipid mediators.

The Enzymatic Hydrolysis of this compound

The primary route for the degradation of this compound is through enzymatic hydrolysis of the amide bond that links the stearoyl group to the glycine moiety. This reaction yields stearic acid and glycine as the final products.

Key Enzymes: N-Acyl-L-amino Acid Amidohydrolases

The enzymes responsible for this hydrolysis belong to the class of N-acyl-L-amino acid amidohydrolases (also known as aminoacylases, EC 3.5.1.14).[1][2] These enzymes are metalloproteases, typically containing a zinc ion in their active site, and they catalyze the hydrolysis of N-acylated amino acids.[1] While many aminoacylases have been characterized for their activity on short-chain N-acetylated amino acids, there is evidence for isoforms, sometimes referred to as "long acyl amidoacylases," that exhibit a preference for substrates with longer fatty acid chains, such as this compound.

Another key enzyme implicated in the metabolism of N-acyl amino acids is Fatty Acid Amide Hydrolase (FAAH) . FAAH is well-known for its role in the degradation of endocannabinoids like anandamide, but it has also been shown to hydrolyze certain N-acyl amino acids.

Reaction Stoichiometry

The enzymatic degradation of this compound is a hydrolytic reaction that consumes one molecule of water.

This compound + H₂O → Stearic Acid + Glycine

Quantitative Data on Enzymatic Degradation

One study on aminoacylases from Streptomyces ambofaciens investigated the enzymatic synthesis of various N-acyl amino acids, which is the reverse of the degradation reaction. The kinetic parameters for the synthesis of α-lauroyl-lysine were determined, providing an indication of the enzyme's affinity for long-chain acyl donors and amino acid acceptors.

Table 1: Kinetic Parameters for the Synthesis of α-Lauroyl-Lysine by S. ambofaciens Aminoacylases [3]

| Parameter | Value |

| Vₘₐₓ (mM/h) | 3.7 |

| Kₘ (for Lysine) (mM) | 76 |

| Kᵢ (for Lauric Acid) (mM) | 70 |

Note: These values are for the synthesis reaction and serve as a proxy for the enzyme's interaction with long-chain N-acyl amino acids. Further experimental investigation is required to determine the precise kinetic constants for the hydrolysis of this compound.

Experimental Protocols

This section provides detailed methodologies for the in vitro characterization of this compound degradation.

General Experimental Workflow

The overall workflow for studying the enzymatic degradation of this compound involves preparing the enzyme source, incubating it with the substrate, and then analyzing the reaction products.

Caption: A generalized workflow for investigating the enzymatic degradation of this compound.

Protocol for N-Acyl-L-amino Acid Amidohydrolase Activity Assay (LC-MS based)

This protocol is adapted from methods used for measuring the hydrolysis of other N-acyl amino acids and is suitable for quantifying the formation of stearic acid.

Materials:

-

Purified or partially purified N-acyl-L-amino acid amidohydrolase or tissue homogenate

-

This compound substrate solution (e.g., 1 mM in a suitable buffer, may require a co-solvent like DMSO for solubility)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile (B52724) or methanol)

-

Internal standard for LC-MS (e.g., deuterated stearic acid)

-

HPLC-grade solvents for LC-MS analysis

Procedure:

-

Enzyme Preparation: Prepare the enzyme solution to the desired concentration in the assay buffer. If using a tissue homogenate, prepare it in a suitable lysis buffer and determine the total protein concentration.

-

Reaction Setup: In a microcentrifuge tube, combine the enzyme solution with the this compound substrate solution to initiate the reaction. A typical reaction volume is 100-200 µL. Include control reactions (e.g., no enzyme, heat-inactivated enzyme).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Quenching: Stop the reaction by adding an excess of cold quenching solution (e.g., 4 volumes of acetonitrile). This will precipitate the protein.

-

Sample Preparation for LC-MS:

-

Add the internal standard to the quenched reaction mixture.

-

Vortex the mixture vigorously and then centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS analysis.

-

-

LC-MS Analysis:

-

Use a suitable C18 reversed-phase column for the separation of stearic acid.

-

Employ a gradient elution with solvents such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Detect stearic acid using a mass spectrometer in negative ion mode, monitoring for its specific mass-to-charge ratio (m/z).

-

Quantify the amount of stearic acid produced by comparing its peak area to that of the internal standard.

-

Protocol for Glycine Detection (Ninhydrin Assay)

This colorimetric assay can be used to quantify the release of glycine.

Materials:

-

Ninhydrin (B49086) reagent

-

Glycine standards of known concentrations

-

Reaction mixture from the enzymatic assay (after stopping the reaction and removing protein)

Procedure:

-

Sample Preparation: Take an aliquot of the reaction supernatant after protein precipitation.

-

Standard Curve: Prepare a series of glycine standards in the same buffer as the reaction.

-

Ninhydrin Reaction:

-

Add the ninhydrin reagent to each standard and sample.

-

Heat the tubes in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow for color development.

-

Cool the tubes to room temperature.

-

-

Spectrophotometric Measurement: Measure the absorbance of the standards and samples at the appropriate wavelength (typically 570 nm) using a spectrophotometer.

-

Quantification: Determine the concentration of glycine in the samples by comparing their absorbance to the standard curve.

Potential Signaling Pathways of this compound

While the direct signaling roles of this compound are still under investigation, studies on the closely related N-Palmitoyl Glycine suggest a potential mechanism involving the modulation of intracellular calcium levels and the production of nitric oxide. It is plausible that this compound could act on similar pathways.

Hypothetical Signaling Cascade